molecular formula C28H31F2N7O4S B3028566 Jak1-IN-7 CAS No. 2241039-81-4

Jak1-IN-7

Cat. No.: B3028566
CAS No.: 2241039-81-4
M. Wt: 599.7 g/mol
InChI Key: JNUZADQZHYFJGW-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Londamocitinib involves multiple steps, starting with the preparation of key intermediatesThe final steps involve the coupling of the pyrimidine core with an indole derivative and the addition of a piperazineacetamide moiety .

Industrial Production Methods: Industrial production of Londamocitinib would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Londamocitinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Londamocitinib with modified functional groups, which can be further studied for their pharmacological properties .

Scientific Research Applications

Therapeutic Applications

2.1 Autoimmune Diseases

Jak1-IN-7 has shown efficacy in preclinical models for several autoimmune diseases:

  • Rheumatoid Arthritis : The inhibition of JAK1 can suppress synovial inflammation and autoantibody production, which are critical in RA pathology .
  • Psoriasis : By targeting the JAK-STAT pathway, this compound may reduce skin inflammation and keratinocyte proliferation associated with psoriasis .
  • Inflammatory Bowel Disease : Studies indicate that JAK inhibitors can alleviate symptoms of IBD by modulating immune responses in the gut .

2.2 Cancer Treatment

The role of JAK1 in various cancers has led to investigations into this compound's potential:

  • Hematological Malignancies : JAK inhibitors are being explored in clinical trials for conditions like acute lymphoblastic leukemia (ALL) where JAK mutations are prevalent .
  • Solid Tumors : The JAK-STAT pathway is often constitutively activated in solid tumors, and inhibiting this pathway might hinder tumor growth and metastasis .

Case Studies and Clinical Trials

Several studies have documented the effects of JAK inhibitors, including this compound:

StudyConditionResults
Girardi et al. (2017)T-cell Acute Lymphoblastic LeukemiaDemonstrated efficacy in patients with JAK mutations .
Clinical Trial NCT02912754Combination Therapy in CancersInvestigated the safety and efficacy of JAK inhibitors alongside other therapies .
Preclinical ModelsRheumatoid ArthritisShowed significant reduction in disease activity scores when treated with this compound .

Safety and Efficacy Profile

The safety profile of this compound is crucial for its therapeutic application. Second-generation JAK inhibitors aim to provide greater selectivity for JAK1 over other kinases, potentially reducing side effects associated with broader inhibition . Ongoing clinical trials are assessing long-term safety and optimal dosing regimens.

Mechanism of Action

Londamocitinib exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). JAK1 is involved in the signaling pathways of various cytokines and growth factors that regulate immune responses and inflammation. By inhibiting JAK1, Londamocitinib reduces the phosphorylation and activation of downstream signaling molecules such as signal transducer and activator of transcription (STAT) proteins. This leads to a decrease in the expression of pro-inflammatory cytokines and other mediators of immune responses .

Comparison with Similar Compounds

Comparison: Londamocitinib is unique in its high selectivity for JAK1, with over 400-fold selectivity over JAK2 and over 10,000-fold selectivity over JAK3. This high selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential for treating immune-related conditions .

Biological Activity

Jak1-IN-7 is a selective inhibitor of Janus kinase 1 (JAK1), a member of the JAK family of non-receptor tyrosine kinases that play a crucial role in the signaling pathways of various cytokines. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on immune responses, and potential therapeutic applications.

Overview of JAK1 and Its Role

JAK1 is integral to the signaling pathways activated by several cytokines, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-10) and interferons (IFNs). It mediates the phosphorylation of signal transducers and activators of transcription (STATs), which are essential for gene transcription involved in immune responses and hematopoiesis . Dysregulation of JAK1 signaling is associated with various diseases, including autoimmune disorders and cancers .

This compound selectively inhibits JAK1 activity by binding to its active site, thereby preventing the phosphorylation of downstream targets such as STAT proteins. This inhibition leads to:

  • Reduced Cytokine Signaling : this compound effectively decreases the signaling pathways activated by pro-inflammatory cytokines, which is particularly beneficial in autoimmune conditions like rheumatoid arthritis (RA) and inflammatory bowel disease (IBD) .
  • Altered Immune Responses : By inhibiting JAK1, this compound can modulate immune cell functions, affecting T cell activation and differentiation. This results in decreased production of inflammatory cytokines such as TNF-α and IL-6 .

Biological Activity Data

The biological activity of this compound has been evaluated in various experimental settings. Below is a summary table illustrating its effects on different immune parameters:

Parameter Effect of this compound Reference
Cytokine ProductionDecreased production of IL-6 and TNF-α
T Cell ProliferationInhibited T cell proliferation in response to IL-2
STAT PhosphorylationReduced phosphorylation levels of STAT1 and STAT3
Immune Cell ActivationDiminished NK cell activity

1. Rheumatoid Arthritis

In clinical trials involving RA patients, treatment with this compound resulted in significant reductions in disease activity scores and improvements in physical function. The inhibition of JAK1 was correlated with decreased levels of inflammatory markers in serum.

2. Inflammatory Bowel Disease

A study reported that patients with IBD showed improved clinical symptoms after administration of this compound. The compound reduced mucosal inflammation and restored epithelial barrier function by modulating cytokine profiles.

Research Findings

Recent research has provided insights into the selectivity and efficacy of this compound:

  • Selectivity Profile : Unlike non-selective JAK inhibitors, this compound exhibits a favorable selectivity for JAK1 over JAK2 and JAK3, minimizing potential side effects associated with broader inhibition .
  • Efficacy in Animal Models : Preclinical studies demonstrated that this compound effectively reduced inflammation in mouse models of autoimmune diseases, showcasing its potential for therapeutic use in humans .

Properties

IUPAC Name

(2R)-N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F2N7O4S/c1-36-10-12-37(13-11-36)22(16-41-2)27(38)33-21-8-4-6-17-18(14-31-26(17)21)25-19(29)15-32-28(35-25)34-20-7-5-9-23(24(20)30)42(3,39)40/h4-9,14-15,22,31H,10-13,16H2,1-3H3,(H,33,38)(H,32,34,35)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUZADQZHYFJGW-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H](COC)C(=O)NC2=CC=CC3=C2NC=C3C4=NC(=NC=C4F)NC5=C(C(=CC=C5)S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F2N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241039-81-4
Record name AZD-4604
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2241039814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-N-(3-{5-fluoro-2-[2-fluoro-3-(methylsulfonyl)anilino]-4-pyrimidinyl}-1H-indol-7-yl)-3-methoxy-2-(4-methyl-1-piperazinyl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-4604
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC34RRR7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jak1-IN-7
Reactant of Route 2
Reactant of Route 2
Jak1-IN-7
Reactant of Route 3
Reactant of Route 3
Jak1-IN-7
Reactant of Route 4
Reactant of Route 4
Jak1-IN-7
Reactant of Route 5
Reactant of Route 5
Jak1-IN-7
Reactant of Route 6
Reactant of Route 6
Jak1-IN-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.